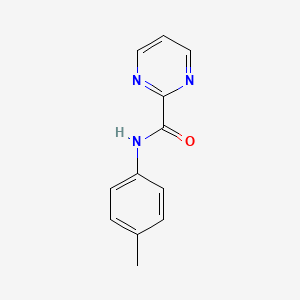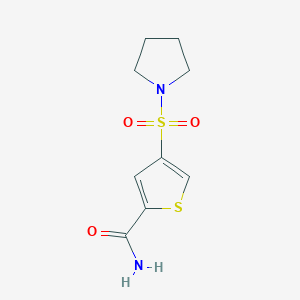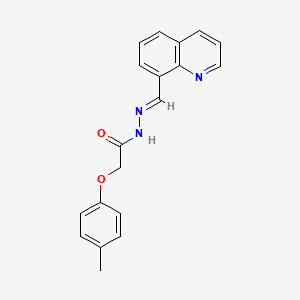![molecular formula C19H25N5O3S B5507738 4-(4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5507738.png)
4-(4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives containing piperazine/morpholine moiety, including those similar to the compound of interest, often involves a one-pot synthesis method. For instance, dihydropyrimidinone derivatives containing piperazine/morpholine moieties can be synthesized through the Biginelli reaction, which is a simple and efficient method yielding good results. The process includes the use of enaminones, derived from piperazine/morpholine, reacted with urea and substituted benzaldehydes in the presence of glacial acetic acid (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the physical and chemical properties of a compound. Crystallography studies have provided insights into the structures of compounds with morpholine moieties, revealing their conformation and spatial arrangement. For instance, crystal structures determination has shown that compounds with morpholine and piperazine moieties adopt specific conformations, which are essential for their reactivity and interaction with other molecules (Aydinli, Sayil, & Ibiş, 2010).
Chemical Reactions and Properties
Chemical reactions involving the compound focus on its reactivity and the synthesis of novel derivatives. These reactions are crucial for exploring the compound's potential applications and understanding its chemical behavior. For example, the synthesis of pyrimidine derivatives demonstrates the compound's utility as an intermediate in creating molecules with significant biological activity. These syntheses often involve steps like condensation reactions, chlorination, and nucleophilic substitution (Lei, Wang, Xiong, & Lan, 2017).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are essential for the practical handling and application of the compound. Investigations into compounds with similar structures have provided valuable data on how molecular conformation affects physical properties. For instance, the crystal structure analysis helps in understanding the stability and solubility of the compound, which are crucial for its application in various scientific fields (Kant, Gupta, Kapoor, Kumar, Mallesha, & Sridhar, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under different conditions, and the ability to undergo various chemical reactions, are foundational for understanding the compound's utility. Research has shown that compounds with morpholine and pyrimidine moieties exhibit significant reactivity, making them suitable for synthesizing a wide range of derivatives with potential applications in medicinal chemistry and other fields. The synthesis of novel derivatives through reactions like nucleophilic substitution indicates the compound's versatile chemical properties (Kravchenko, Kysil, Tkachenko, Maliarchouk, Okun, & Ivachtchenko, 2005).
Applications De Recherche Scientifique
Synthesis and Characterization of Derivatives
Research into the synthesis and characterization of novel compounds containing the piperazine/morpholine moiety has shown promising results. For instance, dihydropyrimidinone derivatives containing piperazine/morpholine moieties were synthesized using a simple and efficient method, showcasing their potential in synthetic chemistry applications (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Molecular Structure Studies
Studies on the crystal structures of proton-transfer compounds involving morpholine and piperazine reveal insights into their molecular interactions and hydrogen-bonding patterns. This knowledge is crucial for understanding the properties of materials and their potential applications in various industries (Smith, Wermuth, & Sagatys, 2011).
Material Science and Luminescence
Investigations into tetranuclear lanthanide(III) sulfonate-phosphonates based on morpholine and piperazine clusters have contributed to the development of materials with potential applications in luminescence and magnetic property studies. These materials exhibit strong antiferromagnetic interactions and luminescent properties, which are of interest for applications in optoelectronics and information storage (Du, Xu, & Mao, 2006).
Antimicrobial Activity
Research on the antimicrobial and modulating activity of compounds such as 4-(Phenylsulfonyl) morpholine has explored their effectiveness against multidrug-resistant strains of bacteria and fungi. This research provides a foundation for the development of new antimicrobial agents to combat resistant pathogens (Oliveira et al., 2015).
Medicinal Chemistry
The exploration of nitrogen sulphur containing heterocycles, which include morpholine and piperazine heterosystems, has highlighted their significant bioactive behavior. These compounds have potential therapeutic interest due to their broad spectrum of activity and lesser toxicity, underscoring their importance in the development of new medications (Sharma, Amin, & Kumar, 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-[4-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S/c1-16-3-2-4-17(15-16)28(25,26)24-9-7-22(8-10-24)18-5-6-20-19(21-18)23-11-13-27-14-12-23/h2-6,15H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZYQPGDHVYAIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-(m-Tolylsulfonyl)piperazin-1-yl)pyrimidin-2-yl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5507658.png)

![2-(ethylamino)-N-[3-(4-morpholinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5507673.png)

![methyl 4-[(1-azepanylcarbonothioyl)amino]benzoate](/img/structure/B5507684.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide](/img/structure/B5507694.png)
![N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5507708.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]acetamide](/img/structure/B5507709.png)
![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-isobutylisoxazole](/img/structure/B5507713.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5507719.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(4-methyl-2-pyridinyl)propyl]acetamide](/img/structure/B5507740.png)
